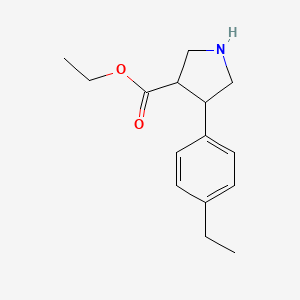

Ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate

Description

Ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a 4-ethylphenyl substituent at the 4-position of the pyrrolidine ring and an ethyl ester group at the 3-position. Pyrrolidine derivatives are widely studied in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to biological targets. These analogs often serve as intermediates in drug discovery, particularly for central nervous system or anticancer therapeutics.

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C15H21NO2/c1-3-11-5-7-12(8-6-11)13-9-16-10-14(13)15(17)18-4-2/h5-8,13-14,16H,3-4,9-10H2,1-2H3 |

InChI Key |

CSOTWLFJCQSDON-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CNCC2C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through various methods, including cyclization of acyclic precursors or functionalization of preformed pyrrolidine rings.

Substitution Reactions:

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This often includes the use of efficient catalysts and reaction conditions to minimize by-products and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various catalysts can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents can influence its binding to enantioselective proteins, leading to different biological profiles . The compound may interact with specific receptors or enzymes, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate and related compounds:

Key Observations:

Structural Diversity :

- The target compound’s 4-ethylphenyl group contrasts with electron-rich (e.g., benzo[d][1,3]dioxol-5-yl ) or electron-deficient (e.g., trifluoromethyl ) substituents in analogs. These differences influence electronic properties and binding interactions.

- Stereochemistry (e.g., 2R,3R,4S in ) significantly impacts biological activity but is unspecified for the target compound.

Synthetic Routes: Hydrogenation (e.g., nitro ester reduction ) and oxidative aromatization (e.g., H₂O₂-mediated ) are common for pyrrolidine/quinoline derivatives. The target compound may require similar methods.

Pharmacological Potential: Analogs like ABT-627 (derived from ) demonstrate therapeutic relevance, suggesting the target compound could be optimized for similar applications. Chlorophenyl and pyridine derivatives (e.g., ) show antibacterial/antitumor activity, hinting at possible shared mechanisms.

Stability and Reactivity :

Biological Activity

Ethyl 4-(4-ethylphenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring substituted with an ethylphenyl group. This structural configuration is significant as it influences the compound's interaction with various biological targets, potentially leading to therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 247.33 g/mol

- Structure : The compound features a five-membered nitrogen-containing heterocycle, which is integral to many biologically active compounds.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors in biological systems. This interaction can modulate the activity of these targets, leading to various therapeutic effects. The exact pathways and molecular targets involved may vary depending on the specific biological context.

Biological Activities

Research has indicated that this compound exhibits several key biological activities:

- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, comparable to established antibiotics.

- Antiviral Properties : There is emerging evidence suggesting that this compound may possess antiviral activity, although detailed mechanisms and specific viral targets require further investigation.

- Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

- Antimicrobial Efficacy :

- Anticancer Activity :

Comparison with Related Compounds

The biological activities of this compound can be compared with other pyrrolidine derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate | MIC: 0.0039 - 0.025 mg/mL | Moderate inhibition in vitro | Enzyme modulation |

| Ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate | Effective against Gram-positive bacteria | Significant apoptosis induction in cancer cells | Receptor binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.